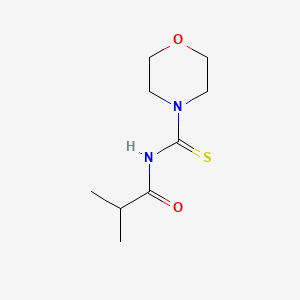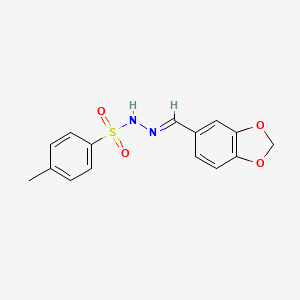
2-methyl-N-(4-morpholinylcarbonothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-morpholinylcarbonothioyl)propanamide, also known as E-4031, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which makes it a valuable tool for studying the mechanisms underlying arrhythmias and other cardiac disorders.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Studies have demonstrated the development of water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration, highlighting their effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This signifies the compound's potential in addressing neurological disorders and conditions associated with nausea and mood regulation (Harrison et al., 2001).
Anticonvulsant Activity
Research into hybrid compounds derived from morpholinyl propanamides and butanamides shows promising anticonvulsant properties. These compounds integrate chemical fragments from well-known antiepileptic drugs, exhibiting broad spectra of activity across several seizure models without impairing motor coordination, suggesting potential for developing safer, more effective antiepileptic medications (Kamiński et al., 2015).
Opioid Receptor Antagonists
Research into N-substituted morphans indicates the discovery of potent, selective kappa opioid receptor antagonists. Such compounds could have significant implications for developing treatments for addiction and mood disorders, offering a new therapeutic approach by targeting specific opioid receptors without the side effects associated with traditional opioid medications (Carroll et al., 2006).
Analgesic Properties
The synthesis of novel enantiomerically enriched compounds suggests potential as powerful synthetic opiates. These studies involve docking studies regarding opioid receptors, indicating that such compounds could lead to potent and safer analgesics with improved selectivity and efficacy (Borowiecki, 2022).
Synthesis and Structural Characterization
Efforts in synthesizing and characterizing compounds with morpholine derivatives reveal insights into their chemical behavior, structural diversity, and potential biological activity. Such research lays the groundwork for further exploration of these compounds in various therapeutic contexts, including their antibacterial and antifungal activities (Szczesio et al., 2020).
Malaria Treatment Leads
The optimization of phenotypic hits against Plasmodium falciparum based on aminoacetamide scaffolds leads to compounds with low-nanomolar activity. This research highlights the potential for developing new antimalarial treatments that could also have transmission blocking capabilities, underscoring the critical role of such compounds in addressing global health challenges (Norcross et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-(morpholine-4-carbothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-7(2)8(12)10-9(14)11-3-5-13-6-4-11/h7H,3-6H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCKVWYFFWKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
